4-Amino-2,6-dichloro-3-fluorophenol
Overview
Description
4-Amino-2,6-dichloro-3-fluorophenol is an aromatic compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on a phenol ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dichloro-3-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 4-Aminophenol, followed by selective fluorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using chlorinating and fluorinating agents. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-dichloro-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of dichloro-fluoroquinones.
Reduction: Formation of 4-Amino-2,6-dichloro-3-fluoroaniline.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,6-dichloro-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloro-3-fluorophenol involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chloro and fluoro) and the electron-donating amino group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
- 4-Amino-2,6-dichlorophenol
- 4-Amino-3-fluorophenol
- 2-Amino-4-fluorophenol
Comparison: 4-Amino-2,6-dichloro-3-fluorophenol is unique due to the combination of chloro and fluoro substituents, which impart distinct electronic and steric properties. Compared to 4-Amino-2,6-dichlorophenol, the presence of the fluoro group enhances its reactivity and potential biological activity. Similarly, compared to 4-Amino-3-fluorophenol, the additional chloro substituents provide increased stability and specificity in chemical reactions.
Properties
IUPAC Name |
4-amino-2,6-dichloro-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYUNQLKRCASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558759 | |
Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-53-8 | |
Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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